(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate
CAS No.: 342592-74-9
Cat. No.: VC21417461
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342592-74-9 |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.5g/mol |
| IUPAC Name | ethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13- |
| Standard InChI Key | QWJKKXRZSYSGPW-LGMDPLHJSA-N |
| Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate possesses a complex structure with multiple functional groups organized around a central thiazole core. The compound is officially identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 342592-74-9 |
| Molecular Formula | C₂₂H₁₉N₃O₃S |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | ethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13- |
| Standard InChIKey | QWJKKXRZSYSGPW-LGMDPLHJSA-N |
The compound's structure can be analyzed in terms of its key components:
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A thiazole heterocyclic ring (five-membered ring containing sulfur and nitrogen)
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A 4-methoxyphenyl group attached to the thiazole ring at position 4
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A cyano (nitrile) group attached to the vinyl carbon
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A vinyl bridge with an amino linkage
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A 4-ethoxycarbonylphenyl (ethyl benzoate) group connected via the amino linkage
Synthesis and Preparation Methods
Synthetic Challenges and Considerations
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate presents several challenges:
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Stereoselectivity: Achieving the specific Z-configuration of the vinyl group requires careful control of reaction conditions.
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Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the thiazole ring and other components.
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Functional group compatibility: Managing potential interactions between reactive functional groups during multiple-step syntheses.
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Purification: Separating the desired product from reaction byproducts, particularly isomeric compounds.
Structural Analysis and Characterization
Spectroscopic Characterization
Compounds like (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons, methoxy protons, ethyl ester protons, and the vinyl proton
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¹³C NMR would reveal carbon signals corresponding to the thiazole ring, aromatic carbons, cyano group, and carbonyl carbon
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for C≡N stretching (around 2200 cm⁻¹)
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C=O stretching of the ester group (around 1700 cm⁻¹)
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N-H stretching of the amino group (3300-3500 cm⁻¹)
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C-O-C stretching of the methoxy and ethoxy groups
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Mass Spectrometry:
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Molecular ion peak at m/z 405
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Fragmentation pattern revealing characteristic structural components
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UV-Visible Spectroscopy:
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Absorption maxima related to the conjugated systems and aromatic rings
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Analytical Methods and Detection Techniques
Chromatographic Analysis
For the analysis and purification of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate, several chromatographic techniques can be employed:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Mobile phases typically including mixtures of acetonitrile or methanol with water
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UV detection at wavelengths corresponding to the compound's absorption maxima
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Thin-Layer Chromatography (TLC):
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Silica gel plates as the stationary phase
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Mobile phases consisting of appropriate mixtures of organic solvents
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Visualization using UV light or appropriate staining reagents
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Gas Chromatography (GC):
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Potentially applicable after derivatization to enhance volatility
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Useful for purity assessment and isomer analysis
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Mass Spectrometric Analysis
Mass spectrometry offers powerful capabilities for the identification and structural characterization of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate:
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Electrospray Ionization Mass Spectrometry (ESI-MS):
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Generates protonated or sodiated molecular ions
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Provides accurate molecular weight determination
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Can be coupled with HPLC for comprehensive analysis
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Tandem Mass Spectrometry (MS/MS):
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Enables structural elucidation through fragmentation patterns
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Helps distinguish between isomeric compounds
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Provides information about connectivity of structural elements
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Current Research and Future Perspectives
Research Applications
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has potential applications in various research areas:
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Medicinal Chemistry: As a scaffold for developing new bioactive compounds targeting specific diseases.
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Chemical Biology: As a probe for studying biological systems and understanding molecular interactions.
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Materials Science: Potentially in the development of functional materials, given the extended conjugation in its structure.
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Organic Synthesis: As a building block or intermediate in the synthesis of more complex molecules.
Future Research Directions
Several promising research directions could enhance our understanding and application of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate:
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Comprehensive biological screening to determine specific activities and potential therapeutic applications.
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Development of improved synthetic routes to enhance yield, stereoselectivity, and scalability.
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Structure-activity relationship studies through the synthesis and evaluation of structural analogs.
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Investigation of potential applications in materials science, particularly related to optical or electronic properties.
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Exploration of the compound's potential as a building block in diversity-oriented synthesis for the creation of compound libraries.
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